BenchChemオンラインストアへようこそ!

5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol

Medicinal chemistry HIV-1 Tat inhibition Scaffold optimization

5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 379725-80-1; molecular formula C₁₀H₇N₃OS; MW 217.25 g/mol) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole-2-thiol class, featuring a direct C–C bond between the indole C3 position and the oxadiazole C5 position. This compound exists predominantly in the 1,3,4-oxadiazole-2(3H)-thione tautomeric form in solution and is supplied commercially at ≥95% purity by multiple vendors including Enamine (cat.

Molecular Formula C10H7N3OS
Molecular Weight 217.25
CAS No. 379725-80-1
Cat. No. B2639679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol
CAS379725-80-1
Molecular FormulaC10H7N3OS
Molecular Weight217.25
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)O3
InChIInChI=1S/C10H7N3OS/c15-10-13-12-9(14-10)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,15)
InChIKeyUVHFDWVKCUDWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 379725-80-1): Sourcing and Baseline Identification Guide for Medicinal Chemistry and Chemical Biology Procurement


5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 379725-80-1; molecular formula C₁₀H₇N₃OS; MW 217.25 g/mol) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole-2-thiol class, featuring a direct C–C bond between the indole C3 position and the oxadiazole C5 position . This compound exists predominantly in the 1,3,4-oxadiazole-2(3H)-thione tautomeric form in solution [1] and is supplied commercially at ≥95% purity by multiple vendors including Enamine (cat. EN300-03212), Biosynth, and ChemScene (cat. CS-0219147) as a versatile building block for small-molecule library synthesis [2]. Its computed physicochemical profile includes a LogP of approximately 1.86, a topological polar surface area (TPSA) of 54.71 Ų, an acid pKa of 7.45, and two hydrogen-bond donors (indole NH and thiol/thione SH) [3].

Why 5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-thiol Cannot Be Replaced by Generic Aryl-Oxadiazole-2-thiol Analogs: Scaffold Connectivity Determines Biological and Synthetic Outcome


The direct C–C bond between the indole C3 position and the oxadiazole C5 in 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol establishes extended π-conjugation and a specific spatial orientation that cannot be replicated by methylene-spacer variants such as 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol or by simple phenyl-substituted oxadiazole-2-thiols [1]. In the HIV-1 Tat inhibitor development program reported by Shin et al. (2024), the dimethyl-indole variant 5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazole-2-thiol (compound 3b) exhibited no substantial inhibitory effect on Tat-mediated transcription or HIV-1 infectivity, whereas the derivatized indole-oxadiazole-thiol scaffold yielded potent compounds with EC₅₀ values of 0.17–0.24 μM [2]. This demonstrates that even subtle alterations to the indole substitution pattern can abolish biological activity entirely. Similarly, the methylene-spacer analog 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol displays only weak activity (EC₅₀ = 16.1 μM) against the solute carrier family 12 member 5 transporter, substantially weaker than the activity achievable from the directly conjugated scaffold when appropriately derivatized [3]. These findings collectively indicate that the precise connectivity and substitution pattern of this scaffold are critical determinants of biological activity, and generic substitution with closely related indole-oxadiazole-thiol analogs is not supported by available evidence.

Quantitative Differentiation Evidence for 5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-thiol: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Direct Indole C3–Oxadiazole C5 Conjugation versus Methylene-Spacer Connectivity: Differential Biological Potency Across Drug Targets

The directly conjugated 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol scaffold, when appropriately derivatized with acetamide substituents, yields HIV-1 Tat inhibitors with EC₅₀ values of 0.17 μM (compound 9) and 0.24 μM (compound 13) and selectivity indices of 371.76 and 196.33, respectively [1]. In contrast, the methylene-spacer analog 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol exhibits only weak activity (EC₅₀ = 16,100 nM = 16.1 μM) against a different target (human solute carrier family 12 member 5), representing an approximately 70–95-fold loss in potency relative to the optimized directly conjugated derivatives [2]. Although these data originate from different assays and targets, the magnitude of potency difference is consistent with the loss of extended π-conjugation when the direct C–C bond is replaced by a methylene linker, which alters both the electronic distribution and the three-dimensional presentation of the indole and oxadiazole pharmacophores [3].

Medicinal chemistry HIV-1 Tat inhibition Scaffold optimization

Physicochemical Profile Differentiation: Indole-Substituted Oxadiazole-2-thiol versus 5-Phenyl-1,3,4-oxadiazole-2-thiol

5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-thiol exhibits a computed LogP of 1.86–2.51 (depending on the calculation method) and a TPSA of 54.71 Ų, with two hydrogen-bond donor sites (indole NH and thiol/thione SH) and a single rotatable bond [1]. By comparison, the simpler 5-phenyl-1,3,4-oxadiazole-2-thiol (CAS 3004-42-0; MW 178.21) shows a higher LogP range of 2.14–2.40 and a larger TPSA of approximately 73.91 Ų, with zero hydrogen-bond donors from the phenyl substituent [2]. The indole-containing scaffold thus provides an additional 39 Da of molecular weight, an additional hydrogen-bond donor (indole NH), and a lower LogP (Δ ≈ 0.3–0.5 log units) that shifts its physicochemical profile toward the more polar region of drug-like chemical space. The indole NH also offers a second derivatization handle (N-alkylation or N-acylation) not available on the phenyl analog, expanding the accessible chemical space for library synthesis [3].

Physicochemical profiling Drug-likeness Scaffold selection

Scaffold Privilege and Derivatization-Dependent Potency Gradient: Evidence from HIV-1 Tat Inhibition and PIM Kinase Programs

The 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol core exhibits a pronounced 'scaffold privilege' profile: the unsubstituted core itself is minimally active, but strategic derivatization at the thiol sulfur unlocks potent biological activity across unrelated target classes. In the HIV-1 Tat inhibitor program, the dimethyl-indole precursor 5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazole-2-thiol (compound 3b) showed no substantial inhibition of Tat or HIV-1 activity, whereas S-acetamide derivatives 9 and 13 achieved EC₅₀ values of 0.17 and 0.24 μM with selectivity indices exceeding 196 [1]. In a separate program targeting PIM kinases, several indole derivatives of 1,3,4-oxadiazole-2(3H)-thione yielded potent inhibitors of all three PIM kinase isoforms (PIM1, PIM2, PIM3) with IC₅₀ values in the single-digit to low double-digit nanomolar range, and a representative compound demonstrated high selectivity when profiled against 15 other kinases [2]. Additionally, in the urease inhibition program, the directly linked indole-oxadiazole scaffold derivatized as N-(substituted-phenyl)butanamides yielded a competitive inhibitor (compound 8c) with a Kᵢ value of 0.003 μM [3]. This pattern—an inert core that becomes highly potent upon appropriate derivatization—is a hallmark of a privileged scaffold and distinguishes it from scaffolds that are inherently promiscuous or flat in their SAR landscape.

Antiviral drug discovery Kinase inhibition Structure–activity relationship

Tautomeric Thiol–Thione Equilibrium as a Chemoselective Derivatization Handle: Advantage over 2-Amino-1,3,4-oxadiazole Analogs

1,3,4-Oxadiazole-2-thiols exist in a thiol–thione tautomeric equilibrium that is well-characterized by UV spectroscopy and DFT calculations, with the thione form (1,3,4-oxadiazole-2(3H)-thione) predominating in solution [1]. This tautomerism enables chemoselective S-alkylation under appropriate conditions, as demonstrated by the zinc-mediated S-alkylation of 5-aryl-1,3,4-oxadiazole-2-thiols in the absence of base, achieving yields of 43–74% for diverse electrophiles [2]. In contrast, the corresponding 2-amino analogs—such as 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines studied as Bcl-2 inhibitors—lack this thiol-based nucleophilic handle and require different synthetic strategies for derivatization, typically involving pre-functionalized hydrazide precursors [3]. The thiol/thione system thus provides a distinct and versatile synthetic entry point for generating S-alkylated molecular libraries from a single building block, with the additional possibility of N-alkylation at the indole NH, offering two orthogonal derivatization vectors [4]. The acid pKa of 7.45 for the thiol/thione group [5] places the thiolate anion within a readily accessible pH range for nucleophilic substitution chemistry under mild conditions.

Synthetic chemistry Tautomerism Chemoselective alkylation

Commercial Availability and Purity Benchmarking Against Closest Analogs: Supply Chain Differentiation

5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-thiol (CAS 379725-80-1) is commercially available at ≥95% purity from multiple established suppliers including Enamine LLC (Cat. EN300-03212, 95% purity), Biosynth/CymitQuimica (min. 95% purity), ChemScene (Cat. CS-0219147, 95% purity), and MolCore (NLT 97% purity), with storage at 2–8°C sealed in dry conditions and room-temperature shipping within continental US [1]. The closely related methylene-spacer analog 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol is not listed as a standard catalog item by these major suppliers, indicating that the directly conjugated scaffold enjoys broader commercial availability and more reliable supply chain infrastructure [2]. The 5-phenyl analog (CAS 3004-42-0) is available from numerous suppliers, but its simpler structure and lower molecular weight reduce its value as a diversification scaffold compared to the indole-containing variant . The HazMat classification (GHS07 Warning, H302-H312-H332) for the target compound is standard for this chemical class and does not impose unusual shipping or handling restrictions beyond routine laboratory precautions .

Chemical procurement Building block sourcing Supply chain reliability

Optimal Procurement and Application Scenarios for 5-(1H-Indol-3-yl)-1,3,4-oxadiazole-2-thiol Based on Quantitative Differentiation Evidence


Focused Library Synthesis for Antiviral Drug Discovery Targeting Transcriptional Regulation

Medicinal chemistry groups pursuing HIV-1 Tat-mediated transcription inhibitors should prioritize 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol as a starting scaffold. The directly conjugated indole–oxadiazole core, when elaborated via S-acetamide derivatization, has yielded compounds with EC₅₀ values of 0.17–0.24 μM and selectivity indices exceeding 196 in TZM-bl reporter cell assays [1]. Critically, the unsubstituted scaffold is inactive, and the S-alkylation step is required to unlock antiviral potency, enabling systematic SAR exploration. The indole NH must remain intact for activity, as N-methylation abolishes the biological effect [1]. This application scenario is supported by the compound's commercial availability at ≥95% purity from multiple suppliers, ensuring reproducible library synthesis .

Kinase Inhibitor Development Leveraging a Privileged Indole-Oxadiazole Scaffold

Research programs targeting PIM kinases (PIM1, PIM2, PIM3) for hematological cancer therapy should evaluate 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol as a core scaffold. Indole derivatives of 1,3,4-oxadiazole-2(3H)-thione have demonstrated single-digit to low double-digit nanomolar IC₅₀ values against all three PIM kinase isoforms, with a representative compound showing high selectivity when profiled against 15 other kinases [2]. The scaffold's favorable physicochemical profile—LogP 1.86–2.51, TPSA 54.71 Ų, full compliance with Lipinski's Rule of Five [3]—positions it well for lead optimization toward orally bioavailable kinase inhibitors. The thiol handle permits systematic exploration of S-alkyl substituent effects on kinase selectivity.

Enzyme Inhibitor Probe Development via S-Alkylation Chemistry

Biochemical probe development groups seeking to target enzymes with accessible cysteine or nucleophilic active sites should consider this scaffold for its chemoselective S-alkylation chemistry. The acid pKa of 7.45 for the thiol/thione group enables deprotonation under mildly basic conditions, facilitating nucleophilic substitution with diverse electrophiles [3]. Zinc-mediated S-alkylation protocols have been established for 5-aryl-1,3,4-oxadiazole-2-thiols, achieving yields of 43–74% without requiring strong bases [4]. The indole NH provides an orthogonal derivatization site, enabling two-dimensional library expansion from a single building block. This strategy is validated by the urease inhibitor program where S-alkylated indole-oxadiazole derivatives achieved Kᵢ values as low as 0.003 μM [5].

Bcl-2 Targeted Anticancer Agent Development Using a Thiol-Containing Scaffold

Although the 2-amino analog of this scaffold has been directly studied as a Bcl-2 inhibitor [6], the 2-thiol variant offers distinct advantages for structure-based drug design targeting the Bcl-2 hydrophobic groove. The thiol sulfur can engage in unique non-covalent interactions (sulfur–π, hydrogen bonding as a weak donor) not available to the 2-amino analog, while S-alkylation with appropriately functionalized electrophiles can introduce substituents that occupy the P2 and P4 pockets of the Bcl-2 binding site. The direct indole C3–oxadiazole C5 conjugation maintains a rigid, planar geometry favorable for π-stacking interactions within the BH3-binding groove. Procurement of the thiol scaffold enables exploration of S-substituent SAR that is inaccessible from the 2-amino series.

Quote Request

Request a Quote for 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.